Octamethoxy Trisiloxane

Overview

Description

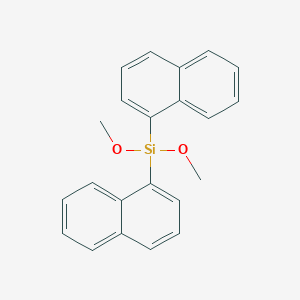

Octamethoxy Trisiloxane is a chemical compound with the molecular formula C8H24O2Si3. It is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. This compound is known for its low viscosity, low surface tension, and excellent spreading properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octamethoxy Trisiloxane can be synthesized through the hydrolytic polycondensation of methyl (trimethoxy)silane and tetramethoxysilane. The reaction is typically carried out under acidic conditions, using an acid catalyst to control the hydrolysis and condensation processes. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired siloxane structure .

Industrial Production Methods

In industrial settings, this compound is produced by the controlled hydrolytic co-polycondensation of polymethyl (methoxy)siloxane and polymethoxysiloxane. This method involves the use of macromonomers obtained from the hydrolytic polycondensation of methyl (trimethoxy)silane and tetramethoxysilane. The resulting copolymers are then processed to obtain this compound with the desired molecular weight and properties .

Chemical Reactions Analysis

Types of Reactions

Octamethoxy Trisiloxane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the silicon atoms, forming silanol groups.

Reduction: Reduction reactions can convert silanol groups back to siloxane bonds.

Substitution: Substitution reactions involve replacing one or more methoxy groups with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reaction is typically carried out at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to prevent over-reduction.

Substitution: Substitution reactions often require catalysts such as platinum or palladium and are carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

Oxidation: The major products are silanols and siloxane oligomers.

Reduction: The primary products are siloxane bonds and reduced siloxane derivatives.

Substitution: The products vary depending on the substituent introduced, resulting in a wide range of functionalized siloxanes.

Scientific Research Applications

Octamethoxy Trisiloxane has a wide range of applications in scientific research, including:

Chemistry: It is used as a solvent and coupling agent in the synthesis of various organic and inorganic compounds.

Biology: In biological research, this compound is used as a surfactant to enhance the delivery of hydrophobic drugs and other bioactive molecules.

Medicine: It is employed in the development of medical devices and implants due to its biocompatibility and low toxicity.

Industry: this compound is widely used in the production of adhesives, sealants, and lubricants.

Mechanism of Action

The mechanism of action of Octamethoxy Trisiloxane involves its ability to reduce surface tension and enhance the spreading of liquids on various surfaces. This is achieved through the formation of a monolayer of siloxane molecules on the surface, which reduces the interfacial tension between the liquid and the substrate. The molecular targets include hydrophobic surfaces, where the siloxane molecules align themselves to maximize contact and minimize surface energy .

Comparison with Similar Compounds

Similar Compounds

Octamethyltrisiloxane: Similar in structure but with methyl groups instead of methoxy groups.

Hexamethyldisiloxane: A shorter siloxane chain with similar properties but lower molecular weight and different applications.

Decamethyltetrasiloxane: A longer siloxane chain with enhanced spreading properties and higher molecular weight.

Uniqueness

Octamethoxy Trisiloxane is unique due to its methoxy groups, which provide additional reactivity and functionality compared to other siloxanes. This makes it particularly useful in applications requiring functionalized siloxanes, such as in the synthesis of advanced materials and drug delivery systems .

Properties

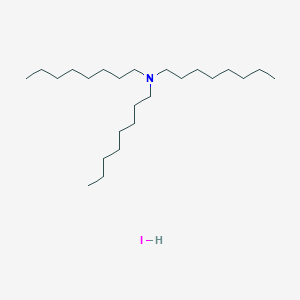

IUPAC Name |

N,N-dioctyloctan-1-amine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N.HI/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLFLTKGQZJXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCCCCCCC.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4221-95-8 | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3339020.png)

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3339044.png)